molecular formula C13H8F4N2O4S B5027127 N-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-3-NITROBENZENE-1-SULFONAMIDE

N-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-3-NITROBENZENE-1-SULFONAMIDE

Cat. No.: B5027127
M. Wt: 364.27 g/mol
InChI Key: JYGVSKWROAKUAH-UHFFFAOYSA-N
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Description

N-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-nitrobenzene-1-sulfonamide is a complex organic compound characterized by the presence of fluorine, nitro, and sulfonamide functional groups. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Properties

IUPAC Name

N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4N2O4S/c14-11-5-4-8(13(15,16)17)6-12(11)18-24(22,23)10-3-1-2-9(7-10)19(20)21/h1-7,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGVSKWROAKUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-nitrobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-fluoro-5-(trifluoromethyl)aniline with chlorosulfonic acid to introduce the sulfonamide group. This is followed by nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group .

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

N-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-nitrobenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can bind to enzyme active sites, inhibiting their activity. The nitro and fluorine groups contribute to the compound’s overall reactivity and stability, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
  • 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
  • 3-Amino-4-fluorobenzotrifluoride

Uniqueness

N-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-nitrobenzene-1-sulfonamide stands out due to its unique combination of functional groups, which impart distinct chemical properties. The presence of both nitro and sulfonamide groups makes it particularly versatile for various chemical reactions and applications .

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